![molecular formula C14H18Cl3N3O3 B11987417 N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]hexanamide](/img/structure/B11987417.png)
N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]hexanamide is a complex organic compound with the molecular formula C14H18Cl3N3O3 and a molecular weight of 382.677 g/mol . This compound is characterized by the presence of a trichloromethyl group, a nitroaniline moiety, and a hexanamide chain. It is often used in early discovery research due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]hexanamide typically involves multiple steps. One common synthetic route includes the reaction of 3-nitroaniline with 2,2,2-trichloroethylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with hexanoyl chloride in the presence of a base to yield the final compound . Industrial production methods may vary, but they generally follow similar reaction pathways with optimizations for yield and purity.
Analyse Chemischer Reaktionen
N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]hexanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The trichloromethyl group can be reduced to a dichloromethyl or monochloromethyl group.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]hexanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]hexanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trichloromethyl group can also participate in various biochemical pathways, leading to diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]hexanamide can be compared with similar compounds such as:
N-(2,2,2-trichloro-1-{3-nitroanilino}ethyl)nicotinamide: Similar structure but with a nicotinamide moiety instead of hexanamide.
N-(2,2,2-trichloro-1-{3-nitroanilino}ethyl)octanamide: Similar structure but with an octanamide chain.
These compounds share similar chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.
Eigenschaften
Molekularformel |
C14H18Cl3N3O3 |
---|---|
Molekulargewicht |
382.7 g/mol |
IUPAC-Name |
N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]hexanamide |
InChI |
InChI=1S/C14H18Cl3N3O3/c1-2-3-4-8-12(21)19-13(14(15,16)17)18-10-6-5-7-11(9-10)20(22)23/h5-7,9,13,18H,2-4,8H2,1H3,(H,19,21) |
InChI-Schlüssel |
DCGQECDXZBESQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC(=CC=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.